N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide
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Overview
Description
N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole ring system, a nitrophenyl group, and a phenylbutanamide moiety. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor, such as a hydrazonoyl halide, with a thieno[3,4-c]pyrazole derivative. The reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent, such as ethanol . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst . The thieno[3,4-c]pyrazole ring system can undergo electrophilic substitution reactions, where electrophiles attack the electron-rich sites on the ring. Common reagents used in these reactions include halogens, acids, and bases. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as an anticancer agent, with research showing its ability to inhibit the growth of cancer cells . In medicine, it is being investigated for its potential therapeutic applications, including its use as an antimicrobial and anti-inflammatory agent . In industry, it is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes involved in cell proliferation, leading to the suppression of cancer cell growth . It also interacts with bacterial cell membranes, disrupting their integrity and leading to cell death . The exact molecular targets and pathways involved in these actions are still under investigation, with ongoing research aimed at elucidating the detailed mechanisms.
Comparison with Similar Compounds
N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide is unique compared to other similar compounds due to its specific structural features and functional groups. Similar compounds include other thieno[3,4-c]pyrazole derivatives and nitrophenyl-substituted compounds . These compounds share some common properties, such as their ability to undergo similar chemical reactions and their potential biological activities. the presence of the phenylbutanamide moiety in N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide imparts unique properties that distinguish it from other related compounds.
Properties
Molecular Formula |
C21H20N4O5S |
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Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide |
InChI |
InChI=1S/C21H20N4O5S/c1-2-17(14-6-4-3-5-7-14)21(26)22-20-18-12-31(29,30)13-19(18)23-24(20)15-8-10-16(11-9-15)25(27)28/h3-11,17H,2,12-13H2,1H3,(H,22,26) |
InChI Key |
UWJGIEKJQMJZRX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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